molecular formula C19H24N4O3S B3533238 4-[(dimethylamino)sulfonyl]-N,N-diphenyl-1-piperazinecarboxamide

4-[(dimethylamino)sulfonyl]-N,N-diphenyl-1-piperazinecarboxamide

Cat. No. B3533238
M. Wt: 388.5 g/mol
InChI Key: YDLWDALWXVZVIE-UHFFFAOYSA-N
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Description

The compound “4-[(dimethylamino)sulfonyl]-N,N-diphenyl-1-piperazinecarboxamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals, and sulfonyl and dimethylamino functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as those containing dimethylamino groups, are often synthesized through various organic reactions, including condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within a molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the dimethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined through experimental analysis. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could potentially explore the synthesis, characterization, and applications of this compound in greater detail. This could include investigating its potential uses in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-20(2)27(25,26)22-15-13-21(14-16-22)19(24)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLWDALWXVZVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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